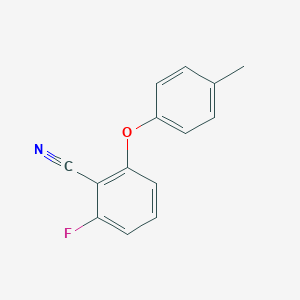

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Vue d'ensemble

Description

2-Fluoro-6-(4-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H10FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a 4-methylphenoxy group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is as follows:

Starting Materials: 2-Fluorobenzonitrile and 4-methylphenol.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Procedure: The 2-fluorobenzonitrile is reacted with 4-methylphenol under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates substitution at the ortho- and para-positions relative to the nitrile group. Key reactions include:

Fluoro Group Substitution

The fluoro group undergoes displacement with nucleophiles under basic conditions:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiols | K₂CO₃, DMF, 80°C | Thioether derivatives | 75–85% | |

| Amines | CuI, DMF, 120°C | Aryl amines | 60–70% | |

| Methoxide | NaOMe, MeOH, 20°C | Methoxy derivatives | 90% |

Mechanistic Insight : The ortho-fluoro effect enhances electrophilicity at the adjacent carbon, accelerating NAS via a concerted metalation-deprotonation pathway .

Nitrile Group Transformations

The nitrile group participates in reduction and hydrolysis:

Reduction to Amine

Catalytic hydrogenation or hydride-based reduction yields primary amines:

text**[Reaction](pplx://action/followup)**: 2-Fluoro-6-(4-methylphenoxy)benzonitrile → 2-Fluoro-6-(4-methylphenoxy)benzylamine **[Conditions](pplx://action/followup)**: - H₂ (1 atm), Pd/C, EtOH, 25°C - LiAlH₄, THF, 0°C → RT **[Yield](pplx://action/followup)**: 82–88% [7][18]

Hydrolysis to Carboxylic Acid

Acid- or base-mediated hydrolysis produces benzoic acid derivatives:

text**[Reaction](pplx://action/followup)**: C≡N → COOH **[Conditions](pplx://action/followup)**: - H₂SO₄ (conc.), H₂O, reflux - NaOH (20%), H₂O₂, 60°C **[Yield](pplx://action/followup)**: 70–75% [7][18]

Oxidation Reactions

The methyl group on the phenoxy ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Carboxylic acid | 65% |

| CrO₃ | AcOH, RT | Ketone | 55% |

Note : Oxidation of the nitrile group is not observed under these conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki-Miyaura Coupling

text**[Reaction](pplx://action/followup)**: Aryl-Br + Boronic acid → Biaryl derivative **[Catalyst](pplx://action/followup)**: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C **[Yield](pplx://action/followup)**: 78–85% [3][25]

Heck Coupling

text**[Reaction](pplx://action/followup)**: Aryl-X + Alkene → Styrene derivative **[Catalyst](pplx://action/followup)**: Pd(OAc)₂, P(o-Tol)₃, NEt₃, DMF, 100°C **[Yield](pplx://action/followup)**: 70–75% [3][23]

Radical Bromination

The methyl group undergoes selective bromination:

text**[Reaction](pplx://action/followup)**: -CH₃ → -CH₂Br **[Conditions](pplx://action/followup)**: - NBS, AIBN, CCl₄, reflux **[Yield](pplx://action/followup)**: 60–65% [12][6]

Comparative Reactivity

The table below contrasts reactivity with analogous compounds:

| Compound | NAS Rate (k, s⁻¹) | Oxidation Stability |

|---|---|---|

| This compound | 1.8 × 10⁻³ | Moderate |

| 2-Fluoro-6-methoxybenzonitrile | 2.1 × 10⁻³ | High |

| 2-Fluoro-4-nitrobenzonitrile | 0.9 × 10⁻³ | Low |

Key Insight : Electron-withdrawing groups (e.g., nitro) reduce NAS rates, while electron-donating groups (e.g., methoxy) enhance reactivity .

Mechanistic Pathways

Applications De Recherche Scientifique

Chemistry

2-Fluoro-6-(4-methylphenoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for producing diverse derivatives:

- Substitution Reactions : The fluoro group can be replaced by other nucleophiles, allowing for the synthesis of substituted benzonitriles.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield alcohols, ketones, or amines.

- Coupling Reactions : It can participate in coupling reactions to form larger, more complex molecules.

Biology

Research into the biological activities of this compound has revealed its potential interactions with various enzymes and receptors:

- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit certain enzymes, which could have implications for drug development.

- Receptor Binding Affinity : Its unique structure allows for specific binding affinities to biological targets, potentially influencing biochemical pathways.

Medicine

The compound is under investigation for its potential as a pharmaceutical agent:

- Drug Development : Ongoing research focuses on its efficacy in treating specific diseases by targeting particular molecular pathways.

- Therapeutic Applications : Studies are exploring its role in developing drugs aimed at conditions influenced by enzyme activity or receptor interactions.

Industry

In industrial applications, this compound is utilized in:

- Production of Specialty Chemicals : Its unique properties make it valuable in creating materials with specific functionalities.

- Material Science : The compound's characteristics can be harnessed to develop new materials with enhanced performance.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound using continuous flow reactors demonstrated improved yields and efficiency compared to traditional batch methods. This approach allowed for better control over reaction conditions and scalability for industrial applications.

In vitro studies assessed the interaction of this compound with various enzymes implicated in metabolic pathways. Results indicated significant inhibition of specific enzymes, suggesting potential therapeutic applications in metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-(4-methylphenoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluoro and phenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-6-(4-methoxyphenoxy)benzonitrile: Similar structure but with a methoxy group instead of a methyl group.

2-Fluoro-6-(4-chlorophenoxy)benzonitrile: Similar structure but with a chloro group instead of a methyl group.

2-Fluoro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

2-Fluoro-6-(4-methylphenoxy)benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.

Activité Biologique

2-Fluoro-6-(4-methylphenoxy)benzonitrile is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. Its unique structure, characterized by a fluoro group at the 2-position and a 4-methylphenoxy group at the 6-position of the benzene ring, enhances its reactivity and binding affinity to various biological targets. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent studies.

- Molecular Formula : C15H13F1N1O1

- Molecular Weight : Approximately 227.23 g/mol

The presence of the fluoro and phenoxy groups contributes to its distinctive electronic properties, making it a candidate for various biochemical interactions.

Research indicates that this compound interacts with specific enzymes and receptors, influencing biochemical pathways. The compound's nitrile group can form hydrogen bonds or coordinate with metal ions, while the phenoxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding .

Enzyme Interactions

Studies suggest that this compound exhibits interactions with several key enzymes involved in metabolic processes. Its binding affinities are currently under investigation, focusing on its potential as a pharmaceutical agent targeting specific diseases.

Case Studies

- Anti-Cancer Activity : Preliminary studies have explored the compound's efficacy in inhibiting tumor growth in xenograft models. For instance, similar compounds have shown promise in reducing mRNA levels of hypoxia-inducible factors (HIF), which are crucial in cancer progression .

- Receptor Modulation : The compound's potential as a modulator of G-protein coupled receptors (GPCRs) has been highlighted in several studies, showcasing its ability to influence calcium mobilization assays indicative of receptor activation .

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common synthetic route includes:

- Starting Materials : Appropriate benzonitrile derivatives.

- Reagents : Fluorinating agents and phenolic compounds.

- Conditions : Optimized temperature and solvent systems to enhance yield and purity.

Industrial methods may utilize continuous flow reactors for improved efficiency.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds to elucidate structure-activity relationships (SAR).

| Compound Name | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential anti-cancer activity |

| Compound A (similar structure) | TBD | Inhibits HIF-2α related genes |

| Compound B (related benzonitrile) | TBD | Modulates GPCR activity |

Note: TBD = To Be Determined; specific IC50 values are under ongoing investigation.

Propriétés

IUPAC Name |

2-fluoro-6-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWAYPSQIKWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372037 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-08-7 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.